6-Aminophenanthridine

Descripción

Systematic Nomenclature and Molecular Formula

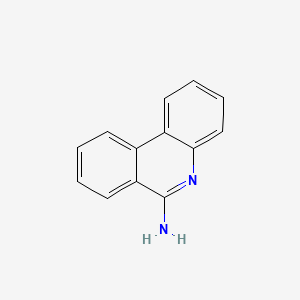

6-Aminophenanthridine is a heterocyclic aromatic compound belonging to the phenanthridine family. Its systematic IUPAC name is phenanthridin-6-amine , reflecting the substitution of an amino group (-NH$$2$$) at the sixth position of the phenanthridine scaffold. The molecular formula is C$$ {13}$$H$${10}$$N$${2}$$, with a molecular weight of 194.23 g/mol . The compound exhibits multiple synonyms, including 6-Phenanthridinamine, 2-Aminobenzo(c)quinoline, and 6AP.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | phenanthridin-6-amine |

| Molecular Formula | C$${13}$$H$${10}$$N$$_{2}$$ |

| Molecular Weight | 194.23 g/mol |

| CAS Registry Number | 832-68-8 |

| EC Number | 809-749-5 |

The planar structure of this compound consists of three fused benzene rings, with the amino group positioned at the sixth carbon atom. This substitution pattern distinguishes it from other phenanthridine derivatives, such as 3-aminophenanthridine or 9-aminophenanthridine, which exhibit distinct electronic and steric properties.

Crystallographic Analysis and Solid-State Properties

While detailed crystallographic data for this compound remains limited, its solid-state properties have been partially characterized. The compound has a density of 1.3 ± 0.1 g/cm$$^3$$ and a boiling point of 406.4 ± 20.0 °C at standard atmospheric pressure. Although single-crystal X-ray diffraction studies are not extensively reported for this compound, related phenanthridine derivatives exhibit monoclinic or triclinic crystal systems with π-π stacking interactions between aromatic rings.

Table 2: Physicochemical properties of this compound

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm$$^3$$ |

| Boiling Point | 406.4 ± 20.0 °C |

| Flash Point | 228.6 ± 9.0 °C |

| Solubility (DMSO) | 20 mg/mL |

The absence of comprehensive crystallographic data contrasts with structurally analogous compounds like 6(5H)-phenanthridinone, which forms hydrogen-bonded dimers in the solid state. Computational models suggest that this compound adopts a nearly planar conformation, with minor deviations due to steric interactions between the amino group and adjacent hydrogen atoms.

Tautomeric Forms and Protonation States

The amino group at position 6 participates in tautomeric equilibria and pH-dependent protonation. The compound exhibits a pKa of 6.88 , indicating that the amino group exists predominantly in its protonated form (NH$$_3^+$$) under physiological conditions. This protonation state enhances solubility in aqueous media and influences binding interactions with biological targets, such as ribosomal RNA.

Tautomerism involving the exocyclic amino group is less common compared to endocyclic nitrogen-containing analogs. However, theoretical studies suggest potential imino tautomers (NH tautomerization to =N–H) under strongly acidic or basic conditions. These tautomeric forms remain minor contributors at neutral pH, as evidenced by nuclear magnetic resonance (NMR) studies showing a single dominant species in solution.

Figure 1: Protonation equilibrium of this compound

$$

\text{C}{13}\text{H}{10}\text{N}{2} \rightleftharpoons \text{C}{13}\text{H}{9}\text{N}{2}\text{H}^+ + \text{OH}^-

$$

The amino group’s electron-donating nature increases the basicity of adjacent nitrogen atoms in the phenanthridine core, facilitating interactions with anionic biomolecules.

Comparative Structural Analysis with Phenanthridine Derivatives

This compound shares structural similarities with other phenanthridine analogs but exhibits distinct electronic and steric profiles due to its substitution pattern.

Table 3: Comparison with select phenanthridine derivatives

| Compound | Substitution | Molecular Weight | Key Functional Feature |

|---|---|---|---|

| Phenanthridine | None | 179.22 g/mol | Aromatic core with one N atom |

| This compound | -NH$$_2$$ at C6 | 194.23 g/mol | Electron-rich amino group |

| 6(5H)-Phenanthridinone | =O at C6 | 195.22 g/mol | Ketone group at C6 |

| 3-Aminophenanthridine | -NH$$_2$$ at C3 | 194.23 g/mol | Amino group at meta position |

Key differences include:

- Electronic Effects : The amino group at C6 donates electron density through resonance, increasing the nucleophilicity of the aromatic system compared to unsubstituted phenanthridine.

- Hydrogen-Bonding Capacity : Unlike phenanthridinone (which acts as a hydrogen-bond acceptor via its carbonyl group), this compound serves as both a donor and acceptor, enabling diverse molecular interactions.

- Planarity : Substituents at the sixth position minimally disrupt the planar structure of the phenanthridine core, preserving π-orbital overlap critical for intercalation into nucleic acids.

These structural distinctions underlie this compound’s unique biochemical activity, particularly its ability to inhibit ribosomal RNA-mediated protein folding by competing with substrates for binding sites.

Propiedades

IUPAC Name |

phenanthridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCXJXKLDUJOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232216 | |

| Record name | 6-Phenanthridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-68-8 | |

| Record name | 6-Aminophenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenanthridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Design and Optimization

In a representative procedure, 6-bromo-1,3-benzodioxole-5-carbonitrile (6a ) undergoes cross-coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (7 ) in the presence of bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and aqueous sodium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80°C for 16 hours, yielding this compound (8a ) in 76% isolated yield (Scheme 1). Intramolecular nucleophilic attack by the amine on the nitrile group facilitates cyclization, forming the phenanthridine core.

Critical Parameters:

- Catalyst Loading: 0.05 equivalents of PdCl₂(PPh₃)₂ balance cost and efficiency.

- Solvent System: A DMF/water mixture ensures solubility of both organic and inorganic components.

- Temperature Control: Maintaining 80°C prevents side reactions and ensures complete conversion.

Substrate Scope and Limitations

The methodology accommodates diverse substituents on the benzodioxole ring, enabling the synthesis of analogues such as 4,5-dimethoxy-6-aminophenanthridine (8b ) and pyridine-containing derivatives (12 ). However, electron-withdrawing groups on the boronic ester component may reduce coupling efficiency, necessitating tailored optimization.

Metal-Free Oxidative Cyclization Strategies

Recent advancements have introduced sulfur-mediated, metal-free protocols for constructing the phenanthridine skeleton. These methods avoid costly transition metals and align with green chemistry principles.

Sulfur-Endorsed Cyclization

In a notable example, this compound (8a ) reacts with aldehydes (e.g., phenylacetaldehyde) in the presence of elemental sulfur and dimethyl sulfoxide (DMSO) at 120°C. The sulfur acts as an oxidizing agent, facilitating dehydrogenative cyclization to form imidazo[1,2-f]phenanthridine derivatives. While this route primarily targets functionalized analogues, it underscores the versatility of 6-AP as a synthetic intermediate.

Yield Considerations:

- Methyl-substituted aldehydes (e.g., propanal) afford moderate yields (21–58%), highlighting the sensitivity of the reaction to steric effects.

- Aromatic aldehydes exhibit superior reactivity due to conjugation stabilization of intermediates.

Solid-Phase Synthesis and Affinity Matrices

6-AP’s utility extends to biochemical applications, where it serves as a ligand in affinity chromatography for target identification. The Mitsunobu reaction enables covalent attachment of spacers to the aminophenanthridine core, creating resin-bound probes for protein interaction studies.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods for 6-AP, emphasizing yield, scalability, and practicality:

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling, cyclization | 76 | High regioselectivity, scalable | Requires palladium catalyst |

| Metal-Free Cyclization | Sulfur-mediated dehydrogenation | 21–58 | Avoids metals, broad substrate scope | Moderate yields, high temperature |

| Mitsunobu Conjugation | Spacer attachment, solid-phase immobilization | N/A | Retains bioactivity | Specialized equipment needed |

Análisis De Reacciones Químicas

Tipos de Reacciones: 6-Aminofenantridina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados de fenantridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de la fenantridina .

Aplicaciones Científicas De Investigación

Antiprion Activity

6AP has been identified as an effective antiprion compound, demonstrating the ability to inhibit the aggregation of prion proteins. This property makes it significant in the study and potential treatment of prion diseases, which are neurodegenerative disorders caused by misfolded proteins.

- Mechanism of Action : Research indicates that 6AP interacts with ribosomal RNA (rRNA), specifically binding to common sites on domain V of 23S rRNA. This interaction inhibits the protein folding activity of the ribosome (PFAR), thereby preventing the aggregation of proteins associated with prion diseases .

- Case Study : A study involving Drosophila models of oculopharyngeal muscular dystrophy (OPMD) demonstrated that 6AP alleviated phenotypic symptoms by reducing muscle degeneration and nuclear inclusion formation. The compound showed a dose-dependent protective effect, indicating its potential utility in treating protein aggregation disorders .

Inhibition of Protein Aggregation

Beyond prion diseases, 6AP has been explored for its broader implications in preventing protein aggregation associated with various neurodegenerative conditions.

- Research Findings : In vitro studies have shown that 6AP can reduce aggregates formed by mutated huntingtin protein, which is implicated in Huntington's disease. This suggests that 6AP may have therapeutic potential for multiple protein misfolding disorders .

- Potential Applications : The ability of 6AP to inhibit protein aggregation positions it as a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's, where protein misfolding plays a critical role.

Spectroscopic Insights

Recent studies utilizing spectroscopic methods have provided insights into the structural characteristics and interactions of 6AP with rRNA.

- Spectroscopic Studies : These studies have confirmed that 6AP's binding to rRNA is crucial for its function as an inhibitor of PFAR. The binding affinity and specific interaction sites have been characterized, enhancing our understanding of how 6AP operates at a molecular level .

Structural Modifications and Derivatives

Research into derivatives of 6AP has yielded compounds with enhanced potency against prion proteins.

Mecanismo De Acción

6-Aminofenantridina inhibe la actividad de plegamiento de proteínas del ribosoma compitiendo directamente con los sustratos proteicos por los sitios de unión en el ARN ribosomal (ARNr). Esta inhibición competitiva evita el plegamiento adecuado de las proteínas, inhibiendo así PFAR . El compuesto interactúa con un conjunto común de nucleótidos en el dominio V del ARNr 23S, y las mutaciones en estos sitios de interacción pueden abolir la unión e inhibir PFAR .

Compuestos Similares:

Fenantridina: Un compuesto heterocíclico de nitrógeno que sirve como base para los colorantes fluorescentes que se unen al ADN.

Acridina: Un isómero de la fenantridina, también utilizado en aplicaciones de unión al ADN.

Singularidad de la 6-Aminofenantridina: 6-Aminofenantridina es única debido a su inhibición específica de PFAR y su actividad antipriónica. Si bien la fenantridina y la acridina son principalmente conocidas por sus propiedades de unión al ADN, la capacidad de la 6-aminofenantridina para inhibir el plegamiento de proteínas la diferencia en la investigación bioquímica .

Comparación Con Compuestos Similares

Key Properties and Mechanism of Action

- Molecular Formula : C₁₃H₁₀N₂; Molecular Weight : 194.23 g/mol .

- Mechanism: 6AP binds to Domain V of the large ribosomal subunit’s 23S/25S/28S rRNA, competitively inhibiting PFAR by obstructing protein substrate binding .

- Biological Effects: Reduces aggregation of pathogenic proteins (e.g., PABPN1-17ala in oculopharyngeal muscular dystrophy (OPMD)) and ameliorates muscle degeneration in Drosophila models . Synergizes with ribosomal DNA deletions to suppress OPMD phenotypes .

Comparison with Similar Compounds

Guanabenz (GA)

Structural Features : GA is an α₂-adrenergic receptor agonist repurposed as an antiprion agent. Unlike 6AP, it lacks a phenanthridine core but shares rRNA-binding properties.

Mechanistic Comparison :

- Both 6AP and GA bind to rRNA Domain V, inhibiting PFAR and reducing protein aggregation in OPMD models .

- Key Differences :

Structural Analogs of 6AP

2.2.1. 6-Chlorophenanthridine

- Structural Difference: Chlorine substitution at the 6-position instead of an amino group.

- Impact : The electronegative chlorine may reduce rRNA binding affinity compared to 6AP, though direct biological data are lacking .

2.2.2. 5,6-Dihydrophenanthridine

- Structural Difference : Saturation of the 5,6-bond reduces aromaticity.

2.2.3. 6-Amino-8-trifluoromethylphenanthridine (6A-8tFP)

- Structural Difference : Trifluoromethyl group at the 8-position.

- Functional Impact : Inhibits PFAR at 150 μM but requires higher concentrations than 6AP, suggesting reduced efficacy .

Other Antiprion Compounds

2.3.1. Imiquimod (IQ)

- Class: Imidazoquinoline.

- Mechanism : Targets rRNA but exhibits hyperactive antiprion activity with chloride substitution, unlike 6AP’s competitive inhibition .

2.3.2. Puromycin

Research Findings and Clinical Implications

Efficacy in Disease Models

- OPMD (Drosophila) :

- Prion Diseases : Both 6AP and GA suppress yeast ([PSI⁺], [URE3]) and mammalian prions via rRNA binding .

Limitations and Advantages

- 6AP Advantages: Stable pharmacokinetics and synergistic effects with genetic modifiers . No observed toxicity in Drosophila at therapeutic doses .

- GA Limitations : Rapid metabolism and off-target α₂-adrenergic effects .

Actividad Biológica

6-Aminophenanthridine (6AP) is a compound recognized for its biological activity, particularly in the context of prion diseases and protein folding mechanisms. This article delves into the biological activity of 6AP, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Inhibition of Protein Folding Activity

6AP functions primarily as an inhibitor of the protein folding activity associated with ribosomal RNA (rRNA). Research indicates that 6AP competes with protein substrates for binding sites on rRNA, specifically targeting domain V of the 23S rRNA. This interaction obstructs the normal protein folding process facilitated by the ribosome, thereby inhibiting the protein folding activity referred to as PFAR (protein folding activity of ribosomes) .

Key Findings:

- Binding Sites : 6AP and its protein substrates bind to overlapping sites on rRNA. Mutations at these sites disrupt both binding and PFAR .

- Kinetic Analysis : While 6AP reduces the yield of refolded proteins, it does not significantly alter the kinetics of the refolding process itself .

Antiprion Activity

The compound has been characterized as an antiprion agent, demonstrating efficacy against various prion proteins in both yeast and mammalian models. It is believed that 6AP interferes with amyloid fiber formation associated with prion diseases .

Case Study: Oculopharyngeal Muscular Dystrophy (OPMD)

In a Drosophila model mimicking OPMD, treatment with 6AP resulted in alleviation of muscle degeneration and reduction in nuclear inclusions, highlighting its potential therapeutic role in amyloid-related disorders .

Summary Table of Biological Effects

| Biological Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Inhibition of PFAR | Competitive binding to rRNA | In vitro (E. coli, S. cerevisiae) | Reduced yield of refolded proteins |

| Antiprion activity | Prevents amyloid fiber formation | Yeast and mammalian cells | Inhibition of prion propagation |

| Alleviation of OPMD symptoms | Reduces muscle degeneration | Drosophila model | Decreased muscle degeneration and nuclear inclusions |

Structural Insights

Spectroscopic studies and density functional theory (DFT) analyses have provided insights into how 6AP interacts with ribosomal RNA. These studies suggest that specific structural features of 6AP are crucial for its biological activity against prions and its ability to inhibit PFAR .

Implications for Other Diseases

Given its mechanism of action, there is potential for 6AP to be explored as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease. Studies have shown that it can reduce aggregates formed by mutated huntingtin in cell-based assays .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 6-Aminophenanthridine inhibits prion propagation in experimental models?

- This compound (6AP) inhibits the protein folding activity of the ribosome (PFAR) by competitively binding to the active site, thereby reducing the yield of refolded proteins. This mechanism disrupts prion formation in yeast and mammalian assays. To validate this, researchers can employ ribosome-binding assays and fluorescence-based techniques (e.g., Thioflavin T staining) to monitor aggregation kinetics .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Due to its toxicity (H301: toxic if swallowed; H319: severe eye irritation), researchers must use tightly sealed goggles, nitrile gloves, and lab coats. Storage should be in airtight containers at room temperature, away from food or beverages. Immediate decontamination of spills and adherence to OSHA/GHS guidelines for disposal are critical .

Q. Which biochemical assays are commonly used to evaluate this compound's antiprion efficacy?

- Standard assays include:

- Yeast-based prion suppression assays to monitor prion loss via colony color phenotypes.

- Mammalian cell viability assays (e.g., MTT or resazurin) to assess cytotoxicity alongside antiprion activity.

- Circular dichroism (CD) spectroscopy to analyze structural changes in prion proteins .

Q. How can researchers confirm the chemical identity and purity of this compound?

- Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) and mass spectrometry (MS) to match spectral data with reference standards (CAS 832-68-8) .

Advanced Research Questions

Q. How does the combination of this compound with α2-adrenergic agonists (e.g., guanabenz) enhance antiprion efficacy?

- Guanabenz potentiates 6AP by prolonging stress granule formation, which synergistically disrupts prion aggregation. Researchers can test this by co-administering subeffective doses of both compounds in Saccharomyces cerevisiae or murine neuroblastoma models and quantifying prion clearance via Western blot or fluorescence microscopy .

Q. What experimental strategies can resolve contradictions in this compound's efficacy across prion strain variants?

- Conduct comparative strain profiling using isogenic prion strains (e.g., [PSI⁺] variants in yeast) under standardized conditions. Pair this with ribosome profiling to assess PFAR inhibition variability. Statistical tools like ANOVA can identify strain-specific differences in dose-response curves .

Q. How can researchers optimize this compound concentrations to balance efficacy and cytotoxicity in neuronal cell lines?

- Perform dose-response experiments (e.g., 0–500 µM) using viability assays (MTT) and antiprion readouts (e.g., protein misfolding cyclic amplification). Calculate the therapeutic index (LD₅₀/EC₅₀) to identify the optimal range. Note that 300 µM is effective in PFAR inhibition but may require adjuvants to mitigate cytotoxicity .

Q. What methodologies ensure long-term stability of this compound in aqueous solutions for extended assays?

- Prepare stock solutions in sterile deionized water, aliquot into single-use vials, and store at -20°C. Regularly verify stability via UV-Vis spectrophotometry (λ_max ~260 nm) and HPLC to detect degradation products. Avoid freeze-thaw cycles to preserve activity .

Methodological Considerations

- Data Validation : Cross-reference findings with orthogonal assays (e.g., biophysical and cell-based methods) to confirm antiprion effects.

- Reproducibility : Document batch-specific variations in 6AP purity and adjust experimental protocols accordingly.

- Ethical Compliance : Follow institutional guidelines for handling hazardous chemicals and genetically modified organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.